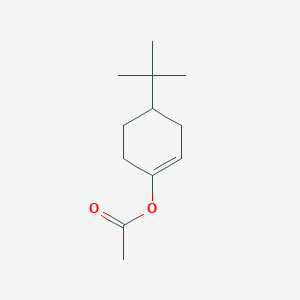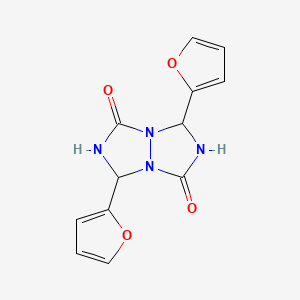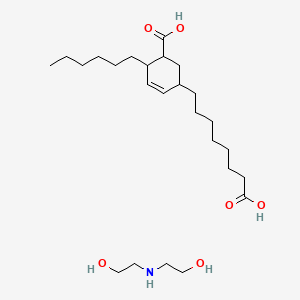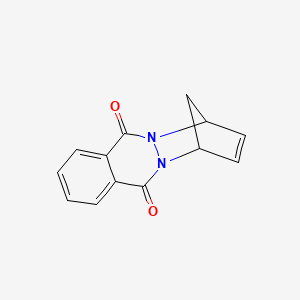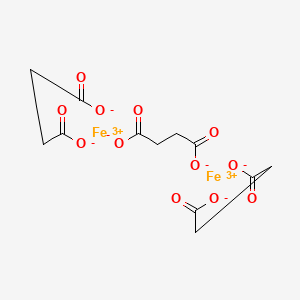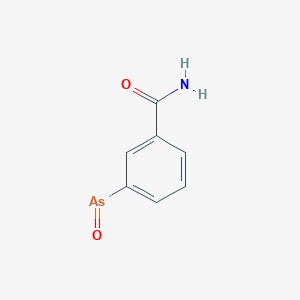
3-(Oxoarsanyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Arsenosobenzamide is an organoarsenic compound with the molecular formula C7H6AsNO2 It is a derivative of benzamide where an arsenoso group replaces one of the hydrogen atoms on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-Arsenosobenzamide typically involves the nitration of benzoic acid to produce m-nitrobenzoic acid, followed by reduction to m-aminobenzoic acid. The m-aminobenzoic acid is then reacted with arsenic trioxide under acidic conditions to yield m-Arsenosobenzamide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of m-Arsenosobenzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and minimize impurities. Safety measures are crucial due to the toxic nature of arsenic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
m-Arsenosobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic acid derivatives.
Reduction: Reduction reactions can convert it back to m-aminobenzoic acid.
Substitution: The arsenoso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acid derivatives, while reduction will produce m-aminobenzoic acid.
Wissenschaftliche Forschungsanwendungen
m-Arsenosobenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its ability to disrupt biological processes in microorganisms.
Medicine: Research is ongoing to investigate its potential use in cancer therapy, leveraging its ability to interfere with cellular functions.
Wirkmechanismus
The mechanism of action of m-Arsenosobenzamide involves its interaction with cellular components, particularly proteins and enzymes. The arsenoso group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is the basis for its antimicrobial and potential anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to m-Arsenosobenzamide include:
p-Arsenosobenzamide: A positional isomer with the arsenoso group in the para position.
o-Arsenosobenzamide: Another positional isomer with the arsenoso group in the ortho position.
Arsenic acid derivatives: Compounds where the arsenic atom is bonded to oxygen atoms instead of a benzene ring.
Uniqueness
m-Arsenosobenzamide is unique due to its specific positioning of the arsenoso group on the benzene ring, which influences its reactivity and interaction with biological molecules. This positional specificity can result in different biological activities and chemical properties compared to its isomers .
Eigenschaften
CAS-Nummer |
5440-09-5 |
|---|---|
Molekularformel |
C7H6AsNO2 |
Molekulargewicht |
211.05 g/mol |
IUPAC-Name |
3-arsorosobenzamide |
InChI |
InChI=1S/C7H6AsNO2/c9-7(10)5-2-1-3-6(4-5)8-11/h1-4H,(H2,9,10) |
InChI-Schlüssel |
XGPRMBHKUXJUNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[As]=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


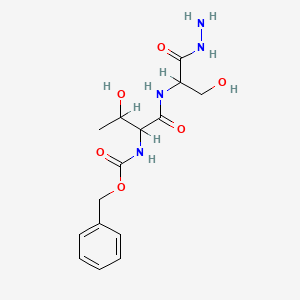
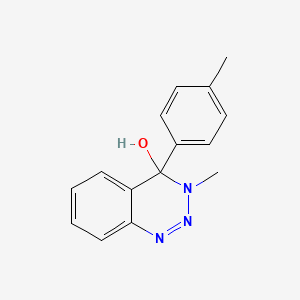
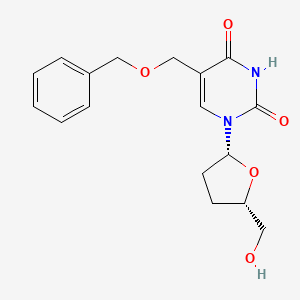
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)

